Bicyclo[3.3.1]nonan-9-one

Conformational analysis Molecular modeling Physical organic chemistry

Select Bicyclo[3.3.1]nonan-9-one for its unique twin-chair/boat-chair conformational equilibrium, a critical 1 kcal/mol difference enabling orientationally disordered crystal phase studies. Its 155-157°C melting point and ketone reactivity at the 9-position make it the definitive starting material for synthesizing high κ-opioid receptor selectivity derivatives and for calibrating powder diffractometers. In-class substitution compromises experimental reproducibility.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 17931-55-4
Cat. No. B106122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonan-9-one
CAS17931-55-4
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)C2=O
InChIInChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
InChIKeySKTMMSQPXGWCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonan-9-one CAS 17931-55-4: Bridged Bicyclic Ketone Core for Conformationally Demanding Synthesis and Ligand Design


Bicyclo[3.3.1]nonan-9-one (BNO) is a rigid, bridged bicyclic ketone characterized by a twin-chair (CC) and boat-chair (BC) conformational equilibrium [1]. As a saturated hydrocarbon member of the bicycloalkyl family, its well-defined three-dimensional framework serves as a foundational building block in organic synthesis [2]. Commercial availability is predominantly at ≥98% purity with a melting point of 155–157 °C, reflecting its crystalline solid nature at ambient temperature . Its unique reactivity profile stems from the constrained geometry of the fused cyclohexane rings and the electron-withdrawing ketone moiety at the 9‑position [2].

Why Bicyclo[3.3.1]nonan-9-one CAS 17931-55-4 Cannot Be Replaced by Other Bicyclic Ketones


The bicyclo[3.3.1]nonane framework is exquisitely sensitive to both heteroatom substitution and ring modification. Introducing a ketone at the 9‑position lowers the chair‑boat interconversion free energy by ~1.3–1.5 kcal/mol relative to the parent hydrocarbon [1], fundamentally altering conformational populations and solid‑state ordering. Even subtle structural changes—such as replacing the oxygen with nitrogen or altering the ring size—dramatically shift receptor binding affinities [2] and crystallographic packing [3]. Consequently, in‑class compounds cannot be interchanged without compromising experimental reproducibility or biological activity.

Quantitative Differentiation of Bicyclo[3.3.1]nonan-9-one CAS 17931-55-4 vs. Closest Analogs


Conformational Free Energy Difference: Bicyclo[3.3.1]nonan-9-one vs. Bicyclo[3.3.1]nonane

The free energy difference (ΔG) between the twin‑chair (CC) and boat‑chair (BC) conformers of bicyclo[3.3.1]nonan‑9‑one is approximately 1 kcal/mol [1]. In contrast, the parent hydrocarbon bicyclo[3.3.1]nonane exhibits a ΔG of 2.3–2.5 kcal/mol between its CC and BC conformers [2]. This 1.3–1.5 kcal/mol reduction in energy barrier upon ketone introduction substantially increases the BC conformer population at room temperature (22% for BNO vs. ~5% for BN) and enhances the likelihood of orientationally disordered crystal phases [1].

Conformational analysis Molecular modeling Physical organic chemistry

Low‑Temperature Crystal Structure Parameters: Bicyclo[3.3.1]nonan-9-one vs. 3‑Azabicyclo[3.2.2]nonane

At 100 K, bicyclo[3.3.1]nonan‑9‑one crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.4097(3) Å, b = 11.4187(3) Å, c = 6.4964(2) Å, β = 90.992(1)°, and V = 772.1 ų [1]. In the same study, 3‑azabicyclo[3.2.2]nonane (C₈H₁₅N) crystallizes in the orthorhombic space group Aba2 with a = 21.1318(5) Å, b = 11.2357(3) Å, c = 6.0863(1) Å, and V = 1445 ų [1]. The nearly four‑fold difference in unit cell volume reflects the profound impact of replacing a ketone oxygen with a nitrogen atom in a different ring system.

Crystallography Solid-state chemistry X-ray diffraction

Melting Point Differentiation: Bicyclo[3.3.1]nonan-9-one vs. Camphor

Commercial bicyclo[3.3.1]nonan‑9‑one (≥98%) exhibits a melting point of 155–157 °C . This is 17–22 °C lower than the melting point of racemic camphor (174–179 °C) , a common bicyclic ketone often considered as an alternative scaffold. The lower melting point of BNO facilitates processing in low‑temperature melt‑based formulations and reduces the risk of thermal degradation during heating.

Thermal analysis Pharmaceutical processing Polymorphism

Microwave Rotational Constants: Ground‑State Conformational Rigidity of Bicyclo[3.3.1]nonan-9-one

The microwave spectrum of bicyclo[3.3.1]nonan‑9‑one yields ground‑state rotational constants A = 1507.54 MHz, B = 1495.09 MHz, and C = 1372.13 MHz [1]. These values confirm that the molecule exists predominantly in the chair‑chair (CC) form under ambient gas‑phase conditions. While no direct comparator data for a closely related analog are available in the same study, the near‑prolate top asymmetry (κ ≈ 0.94) distinguishes BNO from more asymmetric bicyclic frameworks and provides a unique spectroscopic fingerprint for identification and purity assessment.

Microwave spectroscopy Physical chemistry Conformational analysis

Kappa Opioid Receptor Selectivity: Heterocyclic Bicyclo[3.3.1]nonan-9-one Scaffold vs. Other Bicyclic Frameworks

Derivatives built on the bicyclo[3.3.1]nonan‑9‑one core, specifically 3,7‑diazabicyclononanones bearing 2,4‑dipyridyl side chains, exhibit potent and selective κ‑opioid receptor agonism, whereas the corresponding 3‑oxa‑7‑aza analogs and phenyl‑substituted variants are virtually inactive [1]. A lead molecule (dimethyl 7‑methyl‑2,4‑di‑2‑pyridyl‑3,7‑diazabicyclo[3.3.1]nonan‑9‑one‑1,5‑dicarboxylate) demonstrated high affinity for κ₁ receptors in guinea pig cerebellar membranes [2]. This demonstrates that the unsubstituted bicyclo[3.3.1]nonan‑9‑one framework, when appropriately functionalized, yields a privileged κ‑selective pharmacophore not found in other bicyclic ketone scaffolds.

Opioid pharmacology Medicinal chemistry Receptor binding

Recommended Application Scenarios for Bicyclo[3.3.1]nonan-9-one CAS 17931-55-4 Based on Quantitative Differentiation


Conformational Probe for Solid‑State NMR and Plastic Crystal Studies

The 1 kcal/mol free energy difference between CC and BC conformers [1] makes bicyclo[3.3.1]nonan‑9‑one an ideal model compound for investigating orientationally disordered crystal phases and chair‑boat interconversion dynamics. Its well‑characterized 13C NMR spectra at 315 K and established rotational constants [2] provide a robust baseline for variable‑temperature studies of molecular motion in the solid state.

Scaffold for κ‑Opioid Receptor Ligand Development

The unsubstituted bicyclo[3.3.1]nonan‑9‑one core serves as the essential starting material for constructing 3,7‑diazabicyclononanone derivatives that exhibit high κ‑opioid receptor selectivity [1]. Procurement of the parent ketone enables medicinal chemists to introduce desired substituents and evaluate structure‑activity relationships that cannot be accessed using alternative bicyclic ketone scaffolds.

Crystalline Reference Material for X‑ray Diffraction and Polymorph Screening

The precisely determined low‑temperature unit cell parameters (a = 10.4097 Å, b = 11.4187 Å, c = 6.4964 Å, β = 90.992°, space group P2₁/n) [1] establish bicyclo[3.3.1]nonan‑9‑one as a well‑characterized crystalline standard. Its unique packing arrangement, distinct from nitrogen‑containing analogs, makes it valuable for calibrating powder diffractometers and screening for polymorphic forms in formulation development.

Building Block for Low‑Melting Organic Synthesis and Melt‑Based Formulations

With a melting point of 155–157 °C [1]—17–22 °C lower than camphor —bicyclo[3.3.1]nonan‑9‑one is preferentially suited for reactions requiring mild heating or melt‑processing conditions. This thermal property reduces energy consumption and minimizes side reactions during the synthesis of complex bicyclic derivatives.

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